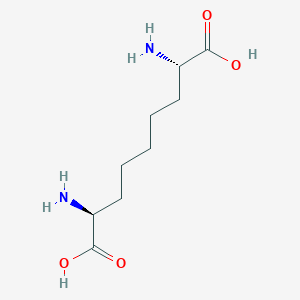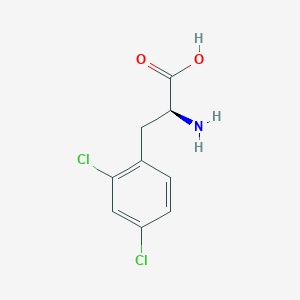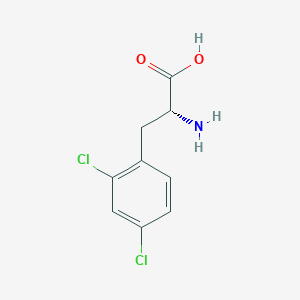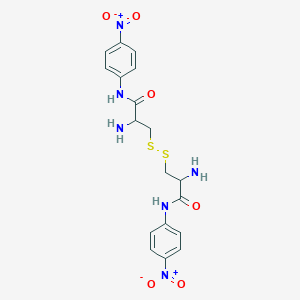
(2S,8S)-2,8-diaminononanedioic acid
Übersicht
Beschreibung
(2S,8S)-2,8-diaminononanedioic acid, also known as Dendritic Polyglycerols (dPGs), is a synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. dPGs are highly branched, water-soluble polymers that possess a unique architecture, which allows for the encapsulation and delivery of various therapeutic agents.
Wirkmechanismus
The mechanism of action of dPGs is dependent on the therapeutic agent being delivered. However, in general, dPGs are believed to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs by protecting them from degradation and clearance by the immune system. The unique architecture of dPGs also allows for the targeted delivery of therapeutic agents to specific cells or tissues.
Biochemische Und Physiologische Effekte
DPGs have been shown to be biocompatible and non-toxic, making them an attractive option for drug delivery applications. In addition, dPGs have been shown to have minimal immunogenicity, reducing the risk of adverse immune reactions. The biochemical and physiological effects of dPGs are dependent on the therapeutic agent being delivered and the target tissue or cell type.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dPGs in lab experiments include their ease of synthesis, scalability, and versatility in drug delivery applications. In addition, dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. The limitations of using dPGs in lab experiments include their potential for batch-to-batch variability and the need for further optimization of their physicochemical properties.
Zukünftige Richtungen
The future directions of dPGs include the optimization of their physicochemical properties for improved drug delivery applications. In addition, dPGs are being studied for their potential applications in imaging, gene therapy, and vaccine development. Further research is needed to fully understand the mechanism of action of dPGs and their potential applications in various biomedical fields.
Conclusion:
In conclusion, dPGs are a promising synthetic polymer that has gained significant attention in the field of drug delivery and biomedical research. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, resulting in improved efficacy and reduced toxicity. Further research is needed to fully understand the potential applications of dPGs in various biomedical fields.
Synthesemethoden
The synthesis of dPGs involves the polymerization of glycidol, followed by the attachment of amines to the hydroxyl groups of the polymer. The resulting polymer is then functionalized with carboxylic acid groups, which can be used to conjugate various therapeutic agents. The synthesis of dPGs is a straightforward and scalable process, making it an attractive option for drug delivery applications.
Wissenschaftliche Forschungsanwendungen
DPGs have been extensively studied for their potential applications in drug delivery. The unique architecture of dPGs allows for the encapsulation and delivery of various therapeutic agents, including small molecules, proteins, and nucleic acids. dPGs have been shown to improve the pharmacokinetics and pharmacodynamics of encapsulated drugs, resulting in improved efficacy and reduced toxicity. In addition to drug delivery, dPGs have also been studied for their potential applications in imaging, gene therapy, and vaccine development.
Eigenschaften
IUPAC Name |
(2S,8S)-2,8-diaminononanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBYDJTWLGVCEV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426398 | |
| Record name | (2S,8S)-2,8-diaminononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,8S)-2,8-diaminononanedioic acid | |
CAS RN |
159344-56-6 | |
| Record name | (2S,8S)-2,8-diaminononanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[1-(4-Methyl-benzylsulfanyl)-cyclohexyl]-acetic acid](/img/structure/B556867.png)


![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)


